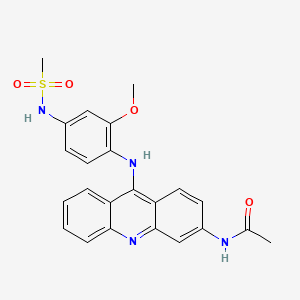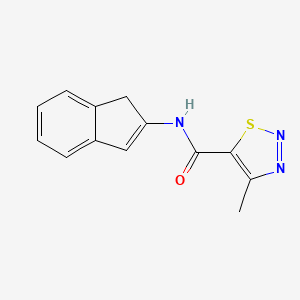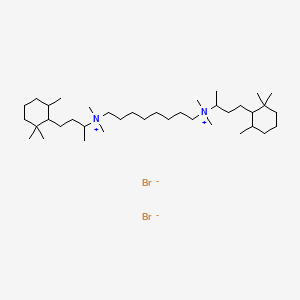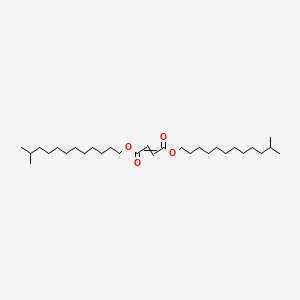
Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine moiety and a methoxy-substituted phenyl group. It is known for its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- typically involves multiple steps. One common method includes the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . This reaction produces N-(4-methoxy-2-nitrophenyl)acetamide, which can then undergo further modifications to introduce the acridine moiety and the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- involves its interaction with specific molecular targets within cells. It is believed to interfere with DNA replication and repair processes, leading to cell death in cancer cells. The compound’s acridine moiety allows it to intercalate into DNA, disrupting its normal function and triggering apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Shares a similar methoxy-substituted phenyl group but lacks the acridine moiety.
Amsacrine Analogues: Compounds like CI-921, which also contain acridine moieties and are studied for their anticancer properties.
Uniqueness
Acetamide, N-(9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and disrupt cellular processes makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Número CAS |
76708-33-3 |
|---|---|
Fórmula molecular |
C23H22N4O4S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
N-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-14(28)24-15-8-10-18-21(12-15)25-19-7-5-4-6-17(19)23(18)26-20-11-9-16(13-22(20)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26) |
Clave InChI |
XGXRFAGNUIUJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)











